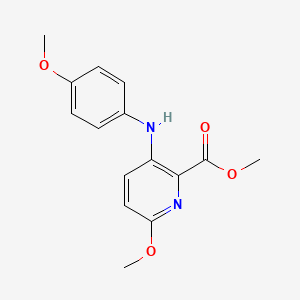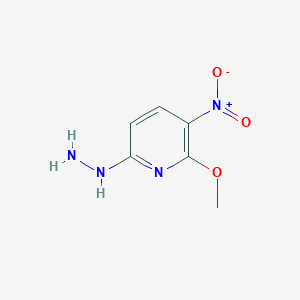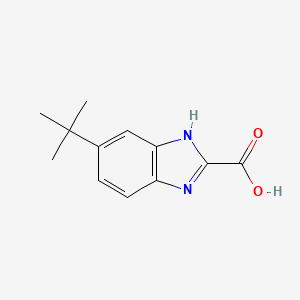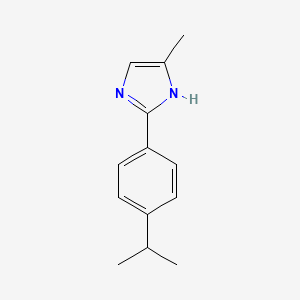
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a 4-isopropylphenyl group and a methyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclocondensation of benzil or benzoin with an aldehyde and ammonium acetate in the presence of an acidic catalyst. The catalyst can be a deep eutectic mixture of choline chloride and oxalic acid, which is non-toxic and biodegradable . This method offers high yields, shorter reaction times, and easy work-up procedures.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes typically include nitration, reduction, and bromination steps to introduce the necessary functional groups onto the benzene ring . The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The imidazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated imidazoles.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole has several scientific research applications:
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved can vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the isopropyl and methyl groups, making it less hydrophobic.
2-(4-Methylphenyl)-1H-imidazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-(4-Isopropylphenyl)-1H-imidazole: Similar structure but without the methyl group, influencing its reactivity and interactions.
Uniqueness
2-(4-Isopropylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the isopropyl and methyl groups, which can enhance its hydrophobicity and influence its biological activity
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
5-methyl-2-(4-propan-2-ylphenyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h4-9H,1-3H3,(H,14,15) |
InChI-Schlüssel |
UTLVLXUOVGEJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


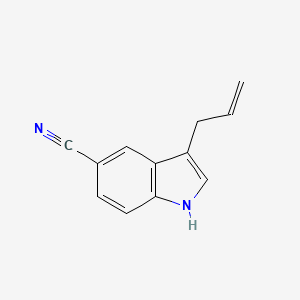
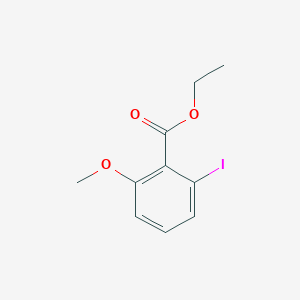
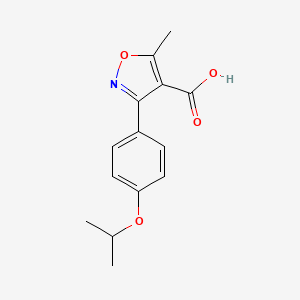
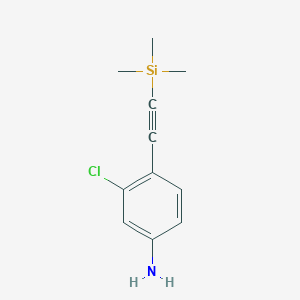
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
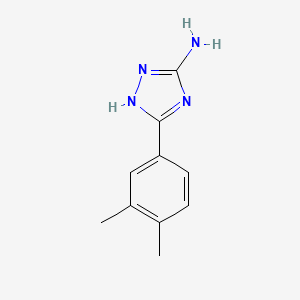
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
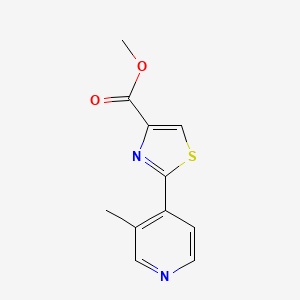

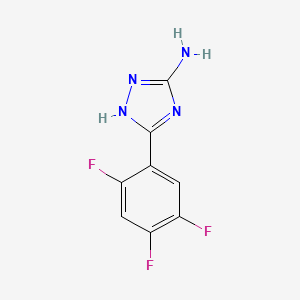
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
